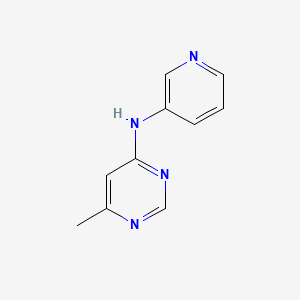

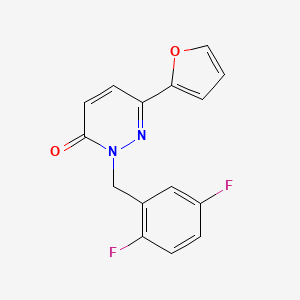

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” is a compound that has been used in the synthesis of tyrosine kinase inhibitors . It is related to the compounds nilotinib and imatinib, which are used in the treatment of chronic myelogenous leukemia (CML) . The compound is a white to off-white or brown solid .

Synthesis Analysis

The synthesis of “6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . Key intermediates, method for their synthesis and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Molecular Structure Analysis

The molecular structure of “6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The optimal structure of the pyridine group was 5-CF 3; the optimal structure of the pyrimidine group was 2-CH 3 -5-Cl-6-CHF 2 .Chemical Reactions Analysis

The chemical reactions involving “6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” include the amide bond cleavage, which leads to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The compound “6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” is a white to off-white or brown solid . The spatial configuration of the carbon atoms connected to R 3 plays an important role——When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Applications De Recherche Scientifique

Cancer Therapeutics: Tyrosine Kinase Inhibition

“6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” is a key intermediate in the synthesis of tyrosine kinase inhibitors like nilotinib and imatinib . These compounds are crucial in the treatment of chronic myelogenous leukemia (CML) by targeting the Bcr-Abl tyrosine kinase, which is responsible for the uncontrolled proliferation of malignant cells.

Antiproliferative Agents

Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines . These compounds can induce apoptosis, the programmed cell death, which is a desirable effect in cancer treatment, by activating caspase 9 and inducing PARP-1 cleavage.

Fluorescence-Based pH Sensing

Some derivatives of “6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” have been identified as potent pH indicators with fluorescence properties . They enable both intensity-based and ratiometric pH sensing, which is valuable in biological and chemical research for monitoring cellular environments.

Synthetic Chemistry: Intermediate for Diverse Compounds

The compound serves as an intermediate in the synthesis of a wide range of molecules, including benzene-1,3-diamine derivatives . These derivatives have diverse applications, including the development of new pharmaceuticals and materials with unique properties.

Metabolism Studies in Pharmacokinetics

“6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” is also involved in the metabolism of flumatinib , a novel antineoplastic tyrosine kinase inhibitor. Understanding its role in metabolism can help optimize dosing and efficacy in clinical settings.

Fungicidal Research

This compound has been used in the design and synthesis of pyrimidinamine derivatives with fungicidal activity . Such research is crucial for developing new agricultural chemicals that can protect crops from fungal diseases.

Mécanisme D'action

Target of Action

The primary targets of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine are tyrosine kinase inhibitors , specifically Bcr-Abl tyrosine kinase inhibitors . These enzymes play a crucial role in the regulation of cell growth and proliferation.

Mode of Action

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine interacts with its targets by inhibiting the activity of the tyrosine kinases. This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to a decrease in cell proliferation .

Biochemical Pathways

The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is involved in cell growth and proliferation. By inhibiting the activity of the tyrosine kinases in this pathway, the compound can disrupt cell growth and proliferation .

Pharmacokinetics

Similar compounds like nilotinib and imatinib, which share a core structure with 6-methyl-n-(pyridin-3-yl)pyrimidin-4-amine, are known to have good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation due to the inhibition of tyrosine kinases. This can lead to cell cycle arrest and apoptosis .

Propriétés

IUPAC Name |

6-methyl-N-pyridin-3-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHTZOKDYSSHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/no-structure.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B2850560.png)

![1-Thiophen-2-yl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2850561.png)

![10-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2850563.png)

![N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2850564.png)

![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]pyridin-4-one](/img/structure/B2850568.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B2850570.png)

![3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2850577.png)